Superior Stereoselectivity in Coronary Vasoconstriction vs. Felodipine and Nitrendipine
In a direct comparative study of coronary vasoconstriction inhibition, the (+)-S-enantiomer of niguldipine was 28-fold more potent than its (-)-R-enantiomer, a stereoselectivity ratio significantly greater than that of felodipine (13-fold) and nitrendipine (7-fold) [1]. This indicates a higher degree of chiral discrimination in a therapeutically relevant vascular model.
| Evidence Dimension | Stereoselectivity ratio for inhibiting U-46619-induced coronary vasoconstriction |
|---|---|
| Target Compound Data | Stereoselectivity ratio ((+)-(S)/(-)-(R)) = 28 |
| Comparator Or Baseline | Felodipine (S/R ratio = 13); Nitrendipine (S/R ratio = 7) |
| Quantified Difference | Niguldipine ratio is 2.15x higher than felodipine; 4.0x higher than nitrendipine |
| Conditions | Guinea pig Langendorff heart model with thromboxane A2-mimetic U-46619 |
Why This Matters
This higher stereoselectivity ratio implies that the individual enantiomers of niguldipine offer a sharper pharmacological distinction, which is critical for researchers designing experiments that require precise chiral control.
- [1] Elize M, Boer R, Sanders KH, Kolassa N. Stereoselective inhibition of thromboxane-induced coronary vasoconstriction by 1,4-dihydropyridine calcium channel antagonists. Chirality. 1990;2(4):233-240. View Source
